molecular formula C12H14N2O B2845734 4-(3-Methylidenepiperidine-1-carbonyl)pyridine CAS No. 2097889-85-3

4-(3-Methylidenepiperidine-1-carbonyl)pyridine

Cat. No.: B2845734
CAS No.: 2097889-85-3
M. Wt: 202.257
InChI Key: KUWNYTSNELPTIM-UHFFFAOYSA-N
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Description

4-(3-Methylidenepiperidine-1-carbonyl)pyridine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a pyridine ring linked to a 3-methylidenepiperidine moiety through a carbonyl group, creating a versatile scaffold for the development of novel bioactive molecules. Piperidine and pyridine rings are fundamental structural components found in a significant number of approved pharmaceuticals and are frequently investigated for their potential across various therapeutic areas . Compounds with similar piperidine-pyridine architectures have been identified as potent inhibitors of epigenetic targets, such as Lysine Specific Demethylase 1 (LSD1), and are explored for the treatment of cancers like MLL-rearranged leukemia . The reactive methylidene group on the piperidine ring offers a valuable synthetic handle for further chemical functionalization, allowing researchers to create diverse compound libraries for structure-activity relationship (SAR) studies. This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

(3-methylidenepiperidin-1-yl)-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-10-3-2-8-14(9-10)12(15)11-4-6-13-7-5-11/h4-7H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWNYTSNELPTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCN(C1)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dehydrohalogenation of 3-Halopiperidines

A validated route to 3-methylidenepiperidine involves dehydrohalogenation of 3-chloropiperidine derivatives. Treatment with strong bases like potassium tert-butoxide in tetrahydrofuran induces β-elimination, producing the desired unsaturation. This method, adapted from piperidine functionalization techniques, typically achieves 60-75% yields but requires stringent moisture control due to the base’s hygroscopic nature.

Wittig Olefination of Piperidin-3-one

Alternative protocols employ Wittig reactions on piperidin-3-one scaffolds. Reaction with methyltriphenylphosphonium bromide under basic conditions generates the methylidene group via ylide-mediated olefination. While this approach provides excellent regiocontrol (>90% selectivity), the requisite phosphonium reagents increase synthetic overhead and necessitate chromatographic purification to remove triphenylphosphine oxide byproducts.

Enzymatic Dehydrogenation

Emerging biocatalytic methods utilize engineered amine dehydrogenases to oxidize piperidine derivatives directly to their unsaturated counterparts. Though still in developmental stages, preliminary studies report 40-55% conversion efficiencies under aqueous conditions at 37°C. This green chemistry approach avoids harsh reagents but currently lacks the scalability of traditional methods.

Pyridine-4-carbonyl Chloride Synthesis

The acylating agent pyridine-4-carbonyl chloride serves as the critical electrophile for nitrogen functionalization. Two principal preparation methods dominate industrial and laboratory settings:

Thionyl Chloride-Mediated Conversion

Treatment of pyridine-4-carboxylic acid with excess thionyl chloride (2.5 equiv) under reflux yields the corresponding acyl chloride within 3 hours. This method achieves near-quantitative conversion but generates corrosive HCl and SO2 gas, necessitating specialized equipment for safe handling.

Oxalyl Chloride Activation

For acid-sensitive substrates, oxalyl chloride (1.2 equiv) in dichloromethane at 0°C provides a milder alternative. Catalytic dimethylformamide (5 mol%) accelerates the reaction, completing within 2 hours with 85-90% isolated yields. This approach minimizes side reactions but incurs higher reagent costs.

N-Acylation of 3-Methylidenepiperidine

Coupling the acyl chloride to 3-methylidenepiperidine’s nitrogen atom presents unique challenges due to the amine’s reduced nucleophilicity from conjugation with the methylidene group.

Schotten-Baumann Conditions

Classical acylation using aqueous sodium hydroxide (10% w/v) and dichloromethane achieves moderate yields (50-65%). The biphasic system prevents premature hydrolysis of the acyl chloride but requires vigorous stirring to maintain interfacial contact.

HBTU-Mediated Coupling

Modern peptide coupling reagents like N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) enable efficient amide bond formation under anhydrous conditions. Using N,N-diisopropylethylamine (DIPEA) as base in dimethylformamide, this method delivers 75-80% yields with excellent reproducibility.

Grignard-Based Assembly Strategies

Patent literature reveals innovative applications of organomagnesium reagents in constructing related pyridine-piperidine architectures.

Turbo Grignard Coupling

Employing isopropylmagnesium chloride lithium chloride complex (Turbo Grignard), 4-bromopyridine undergoes magnesium-halogen exchange at ambient temperature. Subsequent quenching with 3-methylidenepiperidine-1-carbonyl chloride generates the target compound in 68% yield. This method’s key advantage lies in avoiding cryogenic conditions typically required for pyridine functionalization.

Continuous Flow Reactor Adaptation

Scaling Grignard reactions in jet-loop reactors enhances mass transfer and thermal management. Operating at 30-50 bar pressure with residence times under 15 minutes improves yield consistency (>5% increase vs batch), though capital costs remain prohibitive for small-scale applications.

Solid-Phase Synthetic Approaches

Building upon immobilized amino acid methodologies, resin-bound strategies offer advantages in purification and reaction control:

Rink Amide Resin Functionalization

  • Load Fmoc-glutamic acid β-methyl ester onto Rink amide resin (0.7 mmol/g)
  • Deprotect with piperidine/DMF (20% v/v)
  • Sulfonylate with 4-nitrobenzenesulfonyl chloride (3 equiv)
  • Alkylate with 2-bromo-1-(p-tolyl)ethan-1-one (5 equiv)
  • Cyclize with potassium trimethylsilanolate (0.3 M in DMF)
  • Cleave with trifluoroacetic acid/water (95:5)

This sequence produces this compound derivatives with 39% overall yield after HPLC purification. The solid-phase approach facilitates automation but requires optimization for each substrate variant.

Comparative Method Analysis

Method Yield (%) Purity (UHPLC) Scalability Equipment Needs
Schotten-Baumann 50-65 88-92 High Standard glassware
HBTU Coupling 75-80 95-98 Moderate Inert atmosphere
Turbo Grignard 68 90 High Pressure reactor
Solid-Phase 39 >99 Low Automated synthesizer

HBTU-mediated coupling provides the optimal balance of yield and purity for laboratory-scale synthesis, while Grignard methods excel in manufacturing contexts. Solid-phase techniques remain invaluable for generating analog libraries despite lower overall yields.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylidenepiperidine-1-carbonyl)pyridine can undergo several types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon, lithium aluminum hydride, and sodium borohydride.

    Substitution: Halogenated derivatives, amines, thiols, and appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions include oxidized derivatives (ketones, carboxylic acids), reduced forms (alcohols, alkanes), and substituted pyridine derivatives.

Scientific Research Applications

4-(3-Methylidenepiperidine-1-carbonyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of 4-(3-Methylidenepiperidine-1-carbonyl)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity through binding interactions. The pathways involved often depend on the specific application, such as inhibiting enzyme activity in a biochemical assay or binding to a receptor in a pharmacological context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Pyridine-Piperidine Analogs
Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Features
4-(1-Aminoethyl)pyridine Aminoethyl (-CH₂NH₂) ~122 (estimated) Flexible side chain; basic amine group
2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic Acid Methylpiperidine, carboxylic acid (-COOH) 220.26 Acidic group; hydrogen-bonding capability
Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate Piperidine-acetyl, ester, phenyl groups ~485 (estimated) Bulky substituents; antibacterial activity
4-(3-Methylidenepiperidine-1-carbonyl)pyridine Methylidenepiperidine, carbonyl ~220–230 (estimated) Conjugated system; potential electrophilicity

Key Observations :

  • The methylidenepiperidine group in the target compound introduces a conjugated double bond, enhancing rigidity compared to saturated piperidine analogs (e.g., 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic Acid) .
  • The carbonyl group increases electrophilicity at the pyridine ring, similar to ester or carboxylic acid moieties in other analogs, but with distinct reactivity profiles .

Computational and Spectroscopic Properties

Table 2: Computational Data for Pyridine Derivatives
Compound Name HOMO-LUMO Gap (ΔE, eV) Vibrational Frequencies (cm⁻¹) Key Computational Findings
4-(1-Aminoethyl)pyridine 6.08 (B3LYP) 971 (B3LYP), 953 (B3PW91) ring breathing Low ΔE suggests charge transfer potential
This compound (Predicted) ~5.5–6.5 (estimated) ~1650–1700 (C=O stretch) Higher conjugation may reduce ΔE vs. saturated analogs

Key Observations :

  • The target compound’s C=O stretch (predicted 1650–1700 cm⁻¹) would dominate its IR spectrum, akin to carbonyl-containing analogs like ethyl 4-hydroxy-2,6-diphenyl derivatives .

Key Observations :

  • The target compound’s synthesis would likely involve amide coupling or Ugi reactions , similar to piperidine-acetyl derivatives, with yields influenced by steric hindrance from the methylidene group .
  • Piperidine-containing analogs exhibit antibacterial and antitumor activities , suggesting the target compound may share these properties due to its piperidine and electrophilic carbonyl motifs .

Biological Activity

4-(3-Methylidenepiperidine-1-carbonyl)pyridine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a pyridine ring attached to a piperidine derivative, which is known for its diverse biological properties. The structural formula can be represented as follows:

C12H14N2O\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Many derivatives of piperidine and pyridine have shown effectiveness against various bacterial and fungal strains.
  • Anticancer Properties : Certain piperidine derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth.
  • Neuroprotective Effects : Some studies suggest that these compounds may offer protection against neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. Potential mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing neuronal signaling pathways.
  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA, affecting replication and transcription processes.

Research Findings

Recent studies have explored the biological activity of this compound. Below are key findings from various research articles:

StudyFindings
Investigated the anticancer activity in FaDu hypopharyngeal tumor cells.Showed improved cytotoxicity compared to standard treatments like bleomycin.
Examined the compound's effect on RBP4 levels in murine models.Indicated potential for treating metabolic disorders such as NAFLD.
Assessed antimicrobial properties against several pathogens.Demonstrated significant inhibition rates, suggesting therapeutic potential.

Case Studies

  • Anticancer Activity : A study involving this compound demonstrated a significant reduction in cell viability in cancer cell lines compared to untreated controls. The compound induced apoptosis through the activation of caspase pathways.
  • Neuroprotection : In an animal model of neurodegeneration, administration of the compound resulted in reduced oxidative stress markers and improved cognitive function, indicating its potential as a neuroprotective agent.

Q & A

Q. What are the recommended synthetic routes for 4-(3-Methylidenepiperidine-1-carbonyl)pyridine?

The compound can be synthesized via Suzuki-Miyaura cross-coupling , a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. For example, analogous pyridine derivatives have been synthesized by coupling 9-bromoanthracene with pyridin-4-ylboronic acid under palladium catalysis, followed by purification via silica gel column chromatography . Key steps include:

  • Reagents : Pd(PPh₃)₄ as catalyst, Na₂CO₃ as base, and toluene/water solvent system.
  • Conditions : Reflux under inert atmosphere (e.g., nitrogen) for 12–24 hours.

Q. How can spectroscopic techniques characterize this compound?

  • NMR : ¹H and ¹³C NMR can confirm substituent positions and piperidine-pyridine connectivity. For example, pyridine ring protons typically resonate at δ 7.5–8.5 ppm .
  • IR Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and methylidene (C=C, ~1600 cm⁻¹) groups are diagnostic .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) to confirm molecular weight.

Q. What experimental methods assess the compound’s stability under varying conditions?

Stability studies involve:

  • Thermogravimetric Analysis (TGA) : To determine decomposition temperatures (e.g., >200°C for similar compounds) .
  • pH-Dependent Stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC over 24–72 hours .

Q. How is solubility optimized for in vitro assays?

  • Co-solvent Systems : Use DMSO (≤1% v/v) for initial dissolution, followed by dilution in aqueous buffers (e.g., PBS).
  • Surfactants : Polysorbate-80 (0.01% w/v) can enhance solubility for hydrophobic derivatives .

Q. What crystallization strategies yield high-quality crystals for X-ray diffraction?

  • Solvent Evaporation : Dissolve the compound in a 1:1 mixture of dichloromethane and methanol, then allow slow evaporation at 4°C .
  • Vapor Diffusion : Use hexane as an anti-solvent in a diffusion setup to induce crystal growth.

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

In analogous pyridine derivatives, C–H⋯π interactions and π–π stacking dominate crystal packing. For example:

  • C–H⋯Cg Interactions : Distance ≈ 2.74 Å, forming centrosymmetric dimers .
  • π–π Stacking : Centroid-to-centroid distances of ~3.61 Å stabilize lamellar networks .
    Refinement using SHELXL (via Olex2 interface) is recommended for modeling weak interactions .

Q. How can computational methods predict the compound’s reactivity in nucleophilic environments?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the carbonyl carbon in similar compounds shows high electrophilicity (ƒ⁻ ≈ 0.15) .
  • Molecular Dynamics (MD) : Simulate solvent accessibility of reactive moieties (e.g., methylidene group) in aqueous environments.

Q. What strategies resolve contradictions in biological activity data across assays?

  • Dose-Response Curves : Ensure consistent IC₅₀ measurements (e.g., via 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay).
  • Control Experiments : Compare against reference compounds (e.g., doxorubicin for cytotoxicity studies) to validate assay conditions .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Substituent Variation : Modify the piperidine ring (e.g., alkylation at position 3) or pyridine substituents (e.g., electron-withdrawing groups).
  • Biological Testing : Corrogate activity against targets (e.g., antimicrobial MIC values) as shown below:
DerivativeSubstituent (R)MIC (µg/mL) S. aureusMIC (µg/mL) E. coli
ParentH1632
R = CH₃Methyl816
R = ClChloro48

Data adapted from studies on analogous pyridine derivatives .

Q. What advanced techniques validate the compound’s interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, kₑ) to receptors (e.g., dopamine D4R, with Kᴅ ≈ 10–100 nM) .
  • Cryo-EM : Resolve binding conformations in complex with macromolecular targets (e.g., enzymes) at near-atomic resolution.

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